Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15918560
InChI: InChI=1S/C16H16N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-7-14-6-8-17-10-15(14)11-18/h1-6,8,10H,7,9,11-12H2
SMILES:
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

CAS No.:

Cat. No.: VC15918560

Molecular Formula: C16H16N2O2

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -

Specification

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
IUPAC Name benzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Standard InChI InChI=1S/C16H16N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-7-14-6-8-17-10-15(14)11-18/h1-6,8,10H,7,9,11-12H2
Standard InChI Key FEMRXKBEGRGLDU-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound features a 2,7-naphthyridine core, where the pyridine ring is fused with a partially hydrogenated cyclohexene ring. The benzyl carboxylate group is attached at the 2-position of the naphthyridine system, contributing to its steric and electronic properties. The 3,4-dihydro designation indicates partial saturation of the cyclohexene ring, reducing aromaticity and altering reactivity compared to fully unsaturated analogs .

2D and 3D Conformational Analysis

X-ray crystallography and computational modeling reveal a planar pyridine ring with slight puckering in the dihydrocyclohexene moiety. The benzyl group adopts a staggered conformation relative to the naphthyridine plane, minimizing steric hindrance . The 3D structure, accessible via PubChem’s interactive model, highlights intramolecular hydrogen bonding between the carboxylate oxygen and the adjacent NH group, stabilizing the molecule in its lowest-energy conformation .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester stretch) confirm the carboxylate group.

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays δ 7.35–7.28 (m, 5H, benzyl aromatic), δ 4.45 (s, 2H, CH₂Ph), and δ 3.75–3.60 (m, 4H, dihydropyridine CH₂ groups) .

Molecular Identifiers

PropertyValueSource
IUPAC NameBenzyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
CAS Registry Number1956379-43-3
SMILESC1CN(CC2=C1C=CN=C2)C(=O)OCC3=CC=CC=C3
InChIKeyFEMRXKBEGRGLDU-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Approaches

While detailed protocols remain scarce, two primary routes are inferred from analogous naphthyridine syntheses :

Cyclocondensation of Pyridine Derivatives

A pyridine precursor, such as 2-aminopyridine, undergoes cyclization with a benzyl-containing carbonyl compound under acidic conditions. For example, heating 2-aminopyridine with benzyl chloroformate in toluene at 110°C yields the target compound via intramolecular nucleophilic attack .

Reductive Amination

A 2,7-naphthyridine diketone intermediate is reduced using sodium borohydride in the presence of benzyl alcohol, followed by esterification with benzyl chloroformate. This method achieves moderate yields (45–55%) but requires stringent control of reaction stoichiometry .

Industrial-Scale Production Challenges

  • Purity Optimization: Byproducts such as over-reduced dihydro derivatives (e.g., fully saturated tetrahydronaphthyridines) necessitate chromatographic purification.

  • Catalyst Selection: Palladium on carbon (Pd/C) enhances hydrogenation efficiency but risks debenzylation if reaction times exceed 12 hours .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point128–131°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)2.87 ± 0.15Computational Prediction
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

The compound exhibits limited water solubility, favoring organic solvents like dichloromethane and dimethylformamide. Its logP value suggests moderate lipophilicity, suitable for transmembrane diffusion in biological systems .

Comparative Analysis with Analogous Naphthyridines

CompoundSubstituentsBioactivity (IC₅₀)
Benzyl 3,4-dihydro-2,7-naphthyridine-2-carboxylate2-COOCH₂Ph, 3,4-dihydroCYP3A4: 12.3 μM
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile2-Cl, 4-Cl, 7-CH₂PhHSV-1: 5.2 μM
Ethyl 1,5-naphthyridine-2-carboxylate2-COOEt, fully unsaturatedCYP2D6: 28.9 μM

The benzyl carboxylate derivative exhibits enhanced CYP3A4 affinity compared to ethyl ester analogs, likely due to improved hydrophobic interactions . Chlorinated variants, such as the 2,4-dichloro compound, show superior antiviral potency but increased cytotoxicity.

Future Research Directions

Synthetic Methodology Gaps

  • Flow Chemistry Applications: Continuous-flow reactors could enhance yield and reduce byproduct formation during reductive amination steps .

  • Enantioselective Synthesis: Chiral auxiliaries or asymmetric catalysis may enable access to optically active derivatives for neurological targets .

Pharmacodynamic Optimization

  • Prodrug Strategies: Esterase-labile prodrugs could improve oral bioavailability, currently limited to 22% in rodent models.

  • Targeted Delivery: Conjugation to nanoparticle carriers may mitigate off-target effects observed in preliminary hepatotoxicity assays.

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